molecular formula C15H9ClN2 B382092 6-Chloro-11H-indolo[3,2-c]quinoline CAS No. 108832-13-9

6-Chloro-11H-indolo[3,2-c]quinoline

Cat. No.: B382092
CAS No.: 108832-13-9
M. Wt: 252.7g/mol
InChI Key: CDJUTKSWQRTRBZ-UHFFFAOYSA-N
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Description

6-Chloro-11H-indolo[3,2-c]quinoline (Molecular Formula: C 15 H 9 ClN 2 ) is a versatile indoloquinoline alkaloid derivative that serves as a key synthetic intermediate and a promising scaffold in medicinal chemistry research . This compound is part of the indolo[3,2-c]quinoline family, a class of heterocyclic structures that combine quinoline and indole motifs, which are frequently associated with significant biological activity . Its planar, polycyclic aromatic structure makes it an excellent candidate for investigating DNA intercalation, a mechanism known to inhibit DNA replication and transcription processes . In anticancer research, indolo[3,2-c]quinoline derivatives have demonstrated potent cytotoxic activity in vitro against a range of human cancer cell lines, with studies showing their ability to induce cell cycle arrest and act as cyclin-dependent kinase (CDK) inhibitors . The core structure is also a valuable precursor for the development of organometallic complexes (e.g., with Ruthenium or Osmium), which have shown enhanced cytotoxicity and represent a modern approach in metal-based drug discovery . Beyond oncology, the broader quinoline pharmacophore is extensively investigated for its potential in antimicrobial and antimalarial applications, highlighting the multifunctional therapeutic potential of this chemical class . Researchers value this compound as a building block for synthesizing diverse derivatives to explore structure-activity relationships and identify new lead compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-11H-indolo[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJUTKSWQRTRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Electronic Structure Investigations of 6 Chloro 11h Indolo 3,2 C Quinoline Analogs

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of 6-Chloro-11H-indolo[3,2-c]quinoline analogs is confirmed through a combination of modern spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive characterization of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of indolo[3,2-c]quinoline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the complex aromatic structures.

In ¹H NMR spectra of 11H-indolo[3,2-c]quinoline analogs, the proton on the indole (B1671886) nitrogen (N11-H) typically appears as a sharp singlet at a significantly downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in the aromatic system. arkat-usa.org The protons on the fused aromatic rings resonate in the range of 7.00 to 9.00 ppm, with their specific shifts and coupling constants (J-values) providing crucial information about their relative positions. For instance, in 2-Amino-6-chloro-11H-indolo[3,2-c]quinoline, the N11-H proton is observed at δ 12.75 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the tetracyclic system. Quaternary carbons, those without attached protons, are readily identified and are particularly useful for confirming the core structure. For example, in 2-Amino-6-chloro-11H-indolo[3,2-c]quinoline, the carbon atom C6, which is bonded to the chlorine, resonates at approximately 139.6 ppm. acs.org The chemical shifts of other carbons are influenced by the electronic effects of the various substituents on the ring system. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to correlate proton and carbon signals, facilitating complete and accurate spectral assignment. acs.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs in DMSO-d₆

Compound N11-H (ppm) Aromatic Protons (ppm) C6 (ppm) Other Quaternary Carbons (ppm)
2-Amino-6-chloro-11H-indolo[3,2-c]quinoline acs.org 12.75 7.48-8.37 139.6 147.8, 141.2, 139.2, 138.0, 121.5, 118.6, 111.5, 101.0
6-Phenyl-11H-indolo[3,2-c]quinoline arkat-usa.org 12.93 7.13-8.58 N/A 155.6, 145.0, 141.1, 140.8, 139.1, 125.7, 122.0, 116.3, 112.0

Note: This table is interactive. You can sort the data by clicking on the column headers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.

A key feature in the IR spectra of 11H-indolo[3,2-c]quinolines is the N-H stretching vibration of the indole ring, which typically appears as a sharp to medium band in the region of 3300-3450 cm⁻¹. acs.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of complex bands in the 1630-1450 cm⁻¹ region. For derivatives containing other functional groups, such as amino or nitro groups, their characteristic absorption bands are also present. For example, the IR spectrum of a metal complex of 2-Amino-6-chloro-11H-indolo[3,2-c]quinoline shows bands at 3334 cm⁻¹ (N-H stretch) and 1596 cm⁻¹ (C=N/C=C stretch). acs.org In compounds with a carbonyl group, such as indolo[3,2-c]isoquinolin-5-ones, a strong C=O stretching band is observed around 1680-1720 cm⁻¹. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Selected Indolo[3,2-c]quinoline Analogs

Compound N-H Stretch C-H (Aromatic) Stretch C=N / C=C Stretch Other Key Bands
(η⁶-p-Cymene)[(6-chloro-11H-indolo[3,2-c]quinolin-2-yl)...]chloridoruthenium(II) Chloride acs.org 3334 3063 1596, 1504 832, 744 (C-H bending)
(η⁶-p-Cymene)[(11H-indolo[3,2-c]quinolin-2-yl)...]chloridoruthenium(II) Chloride acs.org 3418 3068 1597, 1511 836, 752 (C-H bending)
6-(Pyrrolidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one mdpi.com N/A N/A N/A 1710 (C=O stretch)

Note: This table is interactive. You can sort the data by clicking on the column headers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the molecular formula. arkat-usa.orgrsc.org

Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds, often revealing the protonated molecule [M+H]⁺ or, in the case of metal complexes, the molecular ion minus a counter-ion, such as [M-Cl]⁺. acs.org The mass spectrum of this compound itself would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). For example, the calculated exact mass of C₁₅H₉ClN₂ is 252.0454. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

Studies on various indolo[3,2-c]quinoline derivatives have confirmed the largely planar nature of the tetracyclic core. nih.govacs.org This planarity facilitates significant π-π stacking interactions between adjacent molecules in the crystal packing. The crystal structure of a hydrochloride salt of an N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine derivative, for instance, reveals the planar indoloquinoline backbone. nih.gov Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding. In the aforementioned structure, hydrogen bonds involving the indole N-H group are observed, which play a crucial role in stabilizing the crystal structure. nih.gov These detailed solid-state structural insights are vital for understanding the physicochemical properties of these compounds and for designing new derivatives with specific properties.

Computational Chemistry Studies

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful theoretical framework for investigating the molecular and electronic properties of this compound analogs, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure, optimized geometry, and spectroscopic properties of indolo[3,2-c]quinoline derivatives. nih.govrsc.org DFT calculations can accurately predict molecular geometries, which often show excellent agreement with experimental data from X-ray crystallography.

DFT is used to calculate various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov For example, in a study of novel indolo[3,2-c]isoquinoline-5-one analogues, DFT calculations at the B3LYP/def2-SVP level were used to investigate their electronic structures and properties. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), providing theoretical support for the interpretation of experimental spectra and helping to assign electronic transitions. rsc.orgdergipark.org.tr These computational models allow researchers to probe the effects of different substituents on the electronic properties of the indolo[3,2-c]quinoline scaffold, guiding the synthesis of new compounds with tailored characteristics.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-6-chloro-11H-indolo[3,2-c]quinoline
6-Phenyl-11H-indolo[3,2-c]quinoline
6-(4-Chlorophenyl)-11H-indolo[3,2-c]quinoline
(η⁶-p-Cymene)[(6-chloro-11H-indolo[3,2-c]quinolin-2-yl)(1-κN-pyridin-2-ylmethylidene)-κN-amine]chloridoruthenium(II) Chloride
(η⁶-p-Cymene)[(11H-indolo[3,2-c]quinolin-2-yl)(1-κN-pyridin-2-ylmethylidene)-κN-amine]chloridoruthenium(II) Chloride
6-(Pyrrolidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
6-(Piperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one
N-(11H-indolo[3,2-c]quinolin-6-yl)-ethane-1,2-diamine

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand and predict the reactivity and electronic properties of molecules. ajchem-a.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com The HOMO represents the orbital with the highest energy that is occupied by electrons and signifies the molecule's ability to donate an electron. ajchem-a.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and indicates the molecule's capacity to accept an electron. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical quantum chemical property. ajchem-a.com This energy gap is instrumental in determining a molecule's kinetic stability, chemical reactivity, and optical and electronic characteristics. ajchem-a.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

In the study of indolo[3,2-c]quinoline analogs, FMO analysis provides insights into their electronic structure and potential reactivity. For instance, Density Functional Theory (DFT) calculations on novel indolo[3,2-c]isoquinoline derivatives have shown how the HOMO-LUMO gap can be influenced by factors such as solvent polarity. nih.gov An investigation into certain analogs revealed that the energy gap tends to decrease as the polarity of the solvent increases, moving from a non-polar solvent like n-hexane to a polar solvent like acetonitrile. nih.gov This suggests that the electronic properties and reactivity of these compounds can be modulated by their environment. nih.gov

Table 1: HOMO-LUMO Energy Gap of an Indolo[3,2-c]isoquinoline Analog (Compound 3e) in Different Environments nih.gov
EnvironmentHOMO-LUMO Energy Gap (eV)
Gas Phase2.53
n-Hexane2.44
Methanol (MeOH)2.30
Acetonitrile (MeCN)2.28

The distribution of the HOMO and LUMO across the molecular structure is also significant. In many quinoline-based compounds, the HOMO is often spread across electron-donating parts of the molecule, while the LUMO is delocalized over electron-accepting regions, indicating the molecule's capacity to act as both an electron donor and acceptor. nih.gov This charge transfer characteristic is crucial for understanding their interaction mechanisms and reactivity. nih.gov

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining a range of molecular descriptors that quantify the reactivity and stability of a compound. nih.govresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative basis for predicting chemical behavior. ajchem-a.comnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). A low ionization potential suggests a molecule can be easily oxidized. nih.gov

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO). A high electron affinity indicates a good electron acceptor. nih.gov

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). It is a measure of molecular stability. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. ajchem-a.comnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive. ajchem-a.comnih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / 2η. ajchem-a.comnih.gov

These descriptors have been calculated for various quinoline (B57606) derivatives to understand their reactivity profiles. For example, a study on a bioactive quinoline-1,2,3-triazole-aniline hybrid (compound 11h) using DFT at the B3LYP/6-311++G(d,p) level of theory yielded specific values for these indices, which were comparable to other known bioactive compounds. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Bioactive Quinolone-Triazole Analog (Compound 11h) nih.gov
ParameterSymbolValue (eV)
Ionization PotentialI5.89
Electron AffinityA2.64
Energy GapΔE3.25
Electronegativityχ4.27
Chemical Hardnessη1.63
Global SoftnessS0.615 eV⁻¹
Electrophilicity Indexω5.59

These calculated values provide a detailed electronic profile of the molecule. For instance, the low ionization potential and high electron affinity for the analog in Table 2 suggest that the compound can readily participate in electron transfer processes, a key aspect of many biochemical reactions. nih.gov Such computational analyses are invaluable in the rational design of new molecules with desired electronic and reactive properties.

Structure Activity Relationship Sar and Computational Design Principles for 6 Chloro 11h Indolo 3,2 C Quinoline Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of the 11H-indolo[3,2-c]quinoline scaffold is highly sensitive to the nature and position of its substituents. Systematic modifications at various positions, including C2, C6, C8, and C10, have been shown to significantly modulate efficacy and selectivity against different biological targets.

Research into antimalarial agents has demonstrated the importance of substitutions at the C2 and C6 positions. researchgate.net A series of indolo[3,2-c]quinolines with ω-aminoalkylamine side chains at C6 and various substituents at C2 (such as F, Cl, Br, Me, MeO, and NO2) were synthesized and evaluated. researchgate.net It was found that compounds featuring branched methyl groups on a 3-aminopropylamino chain at C6, combined with a chlorine atom at C2, exhibited high antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, alongside very low cytotoxicity. researchgate.net

In the context of kinase inhibition, substitutions on the indole (B1671886) ring of the scaffold are particularly critical. A study focused on developing inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) systematically evaluated halogen substituents at the C10 position of 11H-indolo[3,2-c]quinoline-6-carboxylic acid. nih.govacs.org This investigation revealed a clear SAR, where the identity of the halogen atom had a profound impact on inhibitory potency. While the parent compound was a modest inhibitor, the introduction of a 10-chloro substituent increased the potency by two orders of magnitude. acs.org Further modification showed that a 10-bromo substituent slightly improved DYRK1A inhibition but decreased selectivity, whereas a 10-iodo substituent resulted in compounds with both very strong potency and good selectivity. nih.gov Conversely, substituents at the C8 position, such as those with polar H-bond acceptors, tended to eliminate DYRK1A inhibitory activity, suggesting steric hindrance within the ATP-binding pocket. nih.govacs.org

The following table summarizes the effect of halogen substitution at the C10 position on DYRK1A inhibitory activity.

Compound ID (Reference) Substituent at C10 DYRK1A IC₅₀ (nM) Notes
5a acs.orgH2600Parent compound, moderate activity.
5h acs.orgCl31Potency increased by two orders of magnitude.
5i nih.govBr-Slightly improved DYRK1A inhibition but with diminished selectivity.
5j nih.govI6Very potent and selective inhibitor.
5l nih.govF-Weaker activity compared to chloro-substituted derivative.

Data sourced from studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives.

Influence of Chlorination at Position 6 on Biological Profile

The chlorine atom at position 6 of the 11H-indolo[3,2-c]quinoline core is not merely a substituent but a crucial functional handle for synthetic diversification and a key determinant of the molecule's biological profile. Its presence facilitates the introduction of various side chains via nucleophilic substitution, which are often essential for potent biological activity. nih.gov For instance, the reaction of 6-chloro-11H-indolo[3,2-c]quinoline with diamines like ethane-1,2-diamine or N,N-dimethylethane-1,2-diamine yields derivatives with significant antiproliferative activity. nih.gov

Correlations Between Structural Features and Efficacy/Selectivity

Strong correlations exist between the specific structural features of this compound derivatives and their resulting efficacy and selectivity. The planarity of the tetracyclic core is a primary determinant of efficacy for compounds acting as DNA intercalating agents and topoisomerase inhibitors. nih.gov

A compelling example of structure-selectivity relationships comes from the development of DYRK1A kinase inhibitors. nih.govacs.org The substitution pattern on the indoloquinoline scaffold was fine-tuned to achieve high selectivity.

Halogen at C10: As previously mentioned, the nature of the halogen at position 10 directly correlates with selectivity. While 10-chloro and 10-bromo derivatives inhibit multiple kinases, the introduction of a larger 10-iodo substituent leads to a highly potent and selective DYRK1A inhibitor. nih.gov X-ray crystallography confirmed that these derivatives bind within the ATP binding site, and the specific interactions of the halogen atom are key to this selectivity. acs.org

Substituents at C8: The placement of any substituent at the C8 position was found to eliminate DYRK1A inhibitory activity, likely due to steric clashes in the kinase's binding pocket. nih.govacs.org This demonstrates a negative correlation between substitution at C8 and efficacy against this specific target.

These findings underscore that subtle changes in the substitution pattern can steer the molecule's activity towards a specific biological target, thereby enhancing its therapeutic potential and reducing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the molecular structure of this compound derivatives with their biological activities, guiding the rational design of more potent and selective compounds. nih.gov

2D and 3D QSAR Approaches

Both 2D and 3D-QSAR methodologies have been applied to quinoline-based compounds to elucidate the structural requirements for biological activity. tandfonline.commdpi.comresearchgate.netucm.es

2D-QSAR models correlate biological activity with descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity, and counts of chemical features. For a series of antimalarial indolo[3,2-c]quinolines, a QSAR study revealed a linear correlation between the biological activity and factors like solubility and hydrophilic surface area. researchgate.net

3D-QSAR models provide a more detailed, three-dimensional insight. These models require the alignment of the series of molecules and calculate interaction fields around them.

CoMFA (Comparative Molecular Field Analysis): This approach calculates steric and electrostatic fields. The resulting contour maps indicate regions where bulky groups (steric) or charged groups (electrostatic) would be favorable or unfavorable for activity. tandfonline.comresearchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, providing a more comprehensive picture of the required intermolecular interactions. tandfonline.comresearchgate.net

For quinoline (B57606) derivatives, these models have been successfully developed and validated, showing good predictive power for antimalarial activity. mdpi.comresearchgate.netucm.es The contour maps generated from these studies provide clear, visual guidance for medicinal chemists to design new derivatives with enhanced potency. researchgate.net

Correlation with Physicochemical and Electronic Molecular Descriptors

QSAR models are built upon molecular descriptors, which are numerical values that characterize the physicochemical and electronic properties of a molecule. nih.gov The goal is to find which descriptors have the strongest correlation with the observed biological activity. dergipark.org.tr

For quinoline and related heterocyclic systems, a wide range of descriptors have been shown to be important. dergipark.org.trresearchgate.net

Descriptor Type Specific Descriptors Relevance to Biological Activity
Physicochemical Solubility (LogS), Hydrophilic Surface Area, Molecular Volume (MV), Molecular Weight (MW), XLogP3These descriptors relate to the compound's ability to cross biological membranes and interact with the target environment. Solubility and surface area were found to be key for the antimalarial activity of indolo[3,2-c]quinolines. researchgate.netdergipark.org.tr
Electronic HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole Moment, Electronegativity, Chemical PotentialThese quantum chemical descriptors describe the electronic distribution and reactivity of the molecule. They are crucial for understanding interactions with biological targets, such as the formation of hydrogen bonds or charge-transfer complexes. dergipark.org.trresearchgate.net
Topological/Shape Kier's Molecular Shape DescriptorsThese descriptors quantify the shape, size, and branching of a molecule, which are critical for steric fit within a receptor or enzyme active site. semanticscholar.org

The statistical validation of QSAR models using these descriptors confirms that properties like molecular hardness/softness, electrophilicity, and electronic energies are often strongly correlated with cytotoxic or inhibitory activities. dergipark.org.tr These models serve as powerful predictive tools in the drug discovery pipeline for this class of compounds. researchgate.net

Molecular Interactions and Computational Docking Studies

Identification of Molecular Targets and Binding Site Analysis

The biological activity of 6-Chloro-11H-indolo[3,2-c]quinoline and its derivatives stems from their ability to interact with several key cellular macromolecules. The primary molecular targets identified are protein kinases, particularly those within the CMGC group (containing CDK, MAPK, GSK3, and CLK families), and nucleic acids. acs.orgnih.gov

Extensive research has pinpointed Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a principal target. acs.orgnih.gov Derivatives of 11H-indolo[3,2-c]quinoline have been shown to be potent inhibitors of DYRK1A. acs.org The binding site for these inhibitors is typically the ATP-binding pocket of the kinase. acs.orgnih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the indoloquinoline core can dramatically influence inhibitory activity and selectivity. For instance, substituents at the 8-position of the heterocyclic scaffold can lead to steric hindrance, eliminating DYRK1A inhibitory activity. acs.orgnih.gov

Beyond DYRK1A, these compounds have shown activity against other related kinases, including DYRK1B, DYRK2, and several CDC-like kinases (CLKs) such as CLK1, CLK2, and CLK4. acs.org While some derivatives show broad activity across these kinases, others have been engineered for greater selectivity. acs.orgnih.gov Moderate and selective inhibition of GSK-3 has also been noted for certain derivatives. acs.org

In addition to kinases, the planar nature of the indolo[3,2-c]quinoline ring system makes it a candidate for DNA intercalation, a mechanism that contributes to its cytotoxic effects. researchgate.netnih.gov This dual-targeting ability—inhibiting protein kinases and interacting with DNA—suggests a multifaceted mechanism of action. researchgate.netnih.gov Some derivatives have also been investigated as inhibitors of topoisomerase I and II, enzymes critically involved in managing DNA topology. nih.govu-szeged.hu

Table 1: Identified Molecular Targets of Indolo[3,2-c]quinoline Derivatives

Molecular Target Target Class Key Findings
DYRK1A Protein Kinase (CMGC family) Primary target; derivatives show potent inhibition with IC50 values in the nanomolar range. Binding occurs at the ATP site. acs.orgmdpi.com
Other DYRK/CLKs Protein Kinases (CMGC family) Derivatives often show inhibitory activity against DYRK1B, DYRK2, CLK1, CLK2, and CLK4, though selectivity varies. acs.org
GSK-3 Protein Kinase (CMGC family) Some derivatives with polar substituents act as moderate and selective inhibitors. acs.org
CDKs Protein Kinases (CMGC family) Generally show selectivity against CDKs 1, 2, and 5. Inhibition of cdk2/cyclin E has been observed. acs.orgresearchgate.net
DNA Nucleic Acid The planar indoloquinoline scaffold facilitates intercalation between DNA base pairs, contributing to cytotoxicity. researchgate.netnih.govu-szeged.hu
Topoisomerase I & II Enzymes (DNA metabolism) The indoloquinoline ring system is known to bind nucleic acids and inhibit topoisomerase activity. nih.govu-szeged.hu

Molecular Docking Simulations for Protein-Ligand Interactions

Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their protein targets. nih.govmdpi.com These simulations are primarily focused on predicting the conformation and orientation of the ligand within the ATP-binding site of kinases like DYRK1A. nih.gov

The insights gained from docking have guided the rational design of more potent and selective inhibitors. nih.gov For many protein kinase inhibitors, the default assumption is competitive binding at the ATP site, and docking simulations for indolo[3,2-c]quinolines have consistently supported this hypothesis. nih.gov The predictions from these computational models have been subsequently validated by X-ray crystallography, which confirmed the binding mode of several halogen-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids co-crystallized with DYRK1A. acs.orgresearchgate.net This synergy between computational prediction and experimental validation has accelerated the development of lead compounds. nih.govresearchgate.net

Docking studies have also been employed in virtual screening campaigns to identify novel DYRK1A inhibitors from compound libraries. mdpi.com These approaches analyze factors like binding energy and interactions with key residues to rank potential candidates for further experimental testing. mdpi.comcsic.es

Ligand-Target Interactions within Kinase ATP Binding Sites (e.g., DYRK1A)

Detailed analysis of the ligand-target interactions within the DYRK1A ATP binding site reveals a "nonclassical" binding mode for halogenated indolo[3,2-c]quinolines. nih.gov X-ray crystallography and docking studies of a 10-chloro derivative demonstrated that the inhibitor is oriented with the halogen substituent pointing towards the hinge region of the kinase. acs.orgnih.gov

Other key residues within the DYRK1A binding pocket that interact with these inhibitors include Lys188 and Glu239, which are crucial for ligand binding. csic.es The accommodation of the inhibitor within this pocket is precise, and as noted previously, certain substitutions can cause steric clashes that prevent effective binding. acs.org

Table 2: Key Molecular Interactions of Indolo[3,2-c]quinoline Derivatives in the DYRK1A ATP-Binding Site

Interacting Kinase Residue Type of Interaction Role of Ligand Substituent
Leu241 Hydrogen Bond (C–X···H–N) The halogen (e.g., Chlorine) at the 10-position acts as a hydrogen bond acceptor with the backbone nitrogen of Leu241 in the hinge region. acs.orgnih.gov
Lys188 Bonding Interaction Forms a key bond with the inhibitor scaffold, anchoring it in the active site. csic.es
Glu239 Bonding Interaction Interacts with the ligand, contributing to its binding affinity. csic.es

Detailed Analysis of DNA Binding Modes and Intercalation Mechanisms

The tetracyclic indolo[3,2-c]quinoline ring system is characterized by its planarity, a structural feature that strongly favors intercalation into double-stranded DNA. nih.govu-szeged.hu This mode of binding involves the insertion of the flat aromatic scaffold between the base pairs of the DNA double helix. nih.gov This physical intercalation can disrupt DNA replication and transcription and is a recognized mechanism of action for many anticancer agents. mdpi.com

For indolo[3,2-c]quinolines, DNA intercalation is considered a significant molecular effect that may act in concert with kinase inhibition to produce potent cytotoxicity. researchgate.netnih.gov The binding affinity is comparable to other known intercalating agents. nih.gov While specific sequence preferences for this compound are not fully detailed, the closely related isomeric indolo[3,2-b]quinoline, cryptolepine, shows a preference for binding to C-G rich sequences. nih.gov

The interaction with DNA is not limited to simple intercalation. These compounds can also act as poisons for topoisomerases I and II, enzymes that bind to DNA to resolve topological stress. nih.govu-szeged.hu By stabilizing the transient DNA-topoisomerase complex, the compounds prevent the re-ligation of the DNA strand, leading to DNA breaks and the induction of apoptosis. u-szeged.humdpi.com Spectroscopic methods, particularly NMR, can be used to unequivocally differentiate between intercalation and non-intercalative groove binding modes. rsc.org

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel 6-Chloro-11H-indolo[3,2-c]quinoline Derivatives for Enhanced Biological Activity

The quest for enhanced biological efficacy and selectivity has driven the synthesis of a multitude of this compound derivatives. Researchers have systematically modified the core structure to probe structure-activity relationships (SAR).

One key area of exploration involves the introduction of various substituents at different positions of the indoloquinoline core. For instance, the introduction of a methyl group at the N-11 position has been shown to significantly increase the cytotoxic effects of 6-amino-substituted indolo[3,2-c]quinolines. nih.gov Specifically, compound 7p , an N-11 methylated derivative, exhibited potent activity against the MV4-11 human leukemia cell line with an IC50 value of 0.052 μM. nih.gov Further modifications, such as the introduction of substituents like fluorine, chlorine, bromine, methyl, methoxy, and nitro groups at the C2 position, and varying the side chains of ω-aminoalkylamines at the C6 position, have been investigated to understand their impact on antimalarial activity. molaid.com

Another strategy to enhance biological activity involves the creation of metal complexes. Ruthenium(II) and osmium(II) arene complexes with modified indolo[3,2-c]quinoline ligands have been synthesized and shown to exhibit antiproliferative activity in the submicromolar to low micromolar range against various human cancer cell lines. molaid.comacs.org Copper(II) complexes have also been shown to possess low micro- to sub-micromolar IC50 values with promising selectivity toward multidrug-resistant human colon adenocarcinoma cells. nih.gov

The synthesis of hybrid molecules represents another promising avenue. For example, hybrids of artesunate (B1665782) with indolo[3,2-c]quinolines have demonstrated decreased cytotoxicity and increased antimalarial activity compared to the individual compounds. researchgate.net These findings underscore the vast potential for generating novel derivatives with improved therapeutic profiles.

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies is crucial for the efficient and environmentally friendly production of this compound and its derivatives. Traditional methods often involve multiple steps and harsh reaction conditions.

Recent research has focused on developing more streamlined and sustainable approaches. For example, a convenient method for synthesizing 11H-indolo[3,2-c]quinolines involves the electrophile-mediated cyclization of 2-(2-isocyanophenyl)-1-methyl-1H-indole. nih.gov Another efficient protocol utilizes a one-pot reduction-cyclization-dehydration method. nih.gov Rhodium-catalyzed stepwise dimerization of 2-alkynylanilines offers a tunable and efficient route to the indolo[3,2-c]quinoline scaffold. nih.gov

Furthermore, the use of microwave-assisted conditions has been shown to remarkably enhance the rate of Graebe-Ullmann thermal cyclization for the synthesis of substituted 11H-indolo[3,2-c]quinolines. researchgate.net Platinum-catalyzed hydroamination triggered cyclization has also emerged as a viable strategy for producing these compounds in good to excellent yields. researchgate.net The development of metal-free catalysts, such as ionic organic solids, also presents a sustainable alternative for the synthesis of quinoline (B57606) derivatives. mdpi.com These advancements in synthetic chemistry are pivotal for making these compounds more accessible for further research and development.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of action of this compound and its analogs is essential for their rational design and therapeutic application. The planar nature of the indolo[3,2-c]quinoline scaffold strongly suggests DNA intercalation as a primary mechanism of action. nih.govresearchgate.net This has been supported by studies showing high binding constants to DNA. nih.gov

Beyond simple intercalation, these compounds have been shown to inhibit key cellular enzymes. Several derivatives have been identified as potent inhibitors of topoisomerases I and II, crucial enzymes in DNA replication and transcription. nih.govnih.gov For example, compound 5g demonstrated a suppressive impact on topoisomerase I, while compound 8 displayed remarkable topoisomerase II inhibitory activity. nih.gov

Furthermore, the indolo[3,2-c]quinoline scaffold has been identified as a promising framework for developing kinase inhibitors. acs.org Specific derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). acs.orgnih.govmdpi.com The 10-chloro derivative 5h showed a significant increase in DYRK1A inhibitory potency compared to the parent compound. acs.org The cell cycle effects of these compounds have also been investigated, with some derivatives causing cell cycle arrest at the G1/S or S phases. nih.govnih.gov

Optimization of the Indolo[3,2-c]quinoline Scaffold for Specific Molecular Targets

The versatility of the indolo[3,2-c]quinoline scaffold allows for its optimization to target specific molecular entities involved in various disease pathways. This targeted approach aims to enhance efficacy while minimizing off-target effects.

One prominent area of optimization is the development of selective kinase inhibitors. By modifying substituents on the indolo[3,2-c]quinoline ring, researchers have been able to design compounds with high selectivity for specific kinases like DYRK1A. acs.orgnih.gov For instance, 10-iodo-substituted derivatives have been developed as very potent and selective DYRK1A inhibitors. acs.org This is particularly relevant for conditions like Down syndrome and certain neurodegenerative diseases where DYRK1A is implicated. acs.org

Another important target is the telomerase enzyme, which is crucial for cancer cell immortality. Derivatives of the related indolo[3,2-b]quinoline, quindoline, have been shown to inhibit telomerase, likely by stabilizing G-quadruplex structures in telomeric DNA. researchgate.net This suggests that the indolo[3,2-c]quinoline scaffold could also be optimized for this target. The optimization process involves a detailed structure-activity relationship (SAR) study to identify the key structural features required for potent and selective inhibition. mdpi.com

Application of this compound and its Analogs as Chemical Biology Probes

The unique properties of this compound and its derivatives make them valuable tools for chemical biology research. As chemical probes, these compounds can be used to investigate complex biological processes and to identify and validate new drug targets.

The ability of these compounds to inhibit specific kinases with high potency and selectivity makes them excellent probes for studying the roles of these enzymes in cellular signaling pathways. acs.org For example, a highly selective DYRK1A inhibitor derived from the indolo[3,2-c]quinoline scaffold can be used to dissect the specific functions of this kinase in cellular processes and disease models. acs.orgmdpi.com

Furthermore, the fluorescent properties of some indoloquinoline derivatives can be exploited for imaging applications. These fluorescent probes could be used to visualize DNA, track their subcellular localization, and study their interactions with biological targets in living cells. The development of photo-cleavable derivatives could also enable spatiotemporal control over their activity, providing a powerful tool for studying dynamic cellular events. researchgate.net The synthesis of radiolabeled analogs could further expand their utility in preclinical imaging studies.

Q & A

What are the most common synthetic routes for 6-chloro-11H-indolo[3,2-c]quinoline, and how do reaction conditions influence yield and purity?

Basic Question
The synthesis typically involves cyclization or cross-coupling strategies. A widely used method starts with isatins and 2-aminobenzylamine in acetic acid under reflux, followed by dehydrative chlorination with POCl₃ at 130°C for 8 hours to yield 6-chloro derivatives (35–97% yields) . Alternative approaches include palladium-catalyzed tandem intermolecular C–N and intramolecular C–C bond formation using 4-chloroquinoline and 2-chloroanilines . Reaction conditions such as temperature, solvent, and catalyst choice critically impact regioselectivity and purity. For example, excess ethane-1,2-diamine in 1-butanol at 132°C prevents undesired 2:1 condensation products during amine substitution .

How can divergent synthesis strategies be optimized to access both 11H-indolo[3,2-c]quinoline and neocryptolepine derivatives from common intermediates?

Advanced Research Question
Divergent synthesis relies on tunable intermediates. For instance, 3-bromoquinoline precursors can undergo Suzuki-Miyaura cross-coupling to form biaryls, followed by azidation and photolysis to yield 11H-indolo[3,2-c]quinoline. Adjusting photochemical conditions or substituting azides with amines enables access to neocryptolepines . Gold-catalyzed 5-endo cyclization paired with Hendrickson reagent-mediated 6-endo cyclization offers regioselective control, enabling scaffold diversification . Catalyst screening (e.g., Au vs. Pd) and solvent polarity adjustments are key to optimizing pathway divergence.

What physicochemical parameters (e.g., log P, pKa) are critical for designing this compound derivatives with enhanced bioavailability?

Basic Question
The hydrophobicity (log P = 3.2) and pKa (~7.4) of this compound derivatives significantly influence solubility and membrane permeability. For example, cyclization increases basicity compared to non-cyclized analogs, altering protonation states and solubility profiles . Substituents like methoxy groups can modulate log P, while chlorination at C6 enhances stability against metabolic degradation. These parameters guide structural modifications for improved pharmacokinetics.

How do structural modifications at the C6 position affect G-quadruplex (G4) stabilization and telomerase inhibition?

Advanced Research Question
Introducing aminopropylamine side chains at C6 enhances G4 stabilization, as seen in benzo-indolo[3,2-c]quinoline derivatives. These modifications increase melting temperatures (ΔTm ~10–15°C) of telomeric G4 DNA, correlating with telomerase inhibition (IC₅₀ < 1 µM) . Conversely, electron-withdrawing groups (e.g., Cl) reduce π-π stacking with G4 loops, diminishing activity. Structure-activity relationship (SAR) studies using FRET-based assays and molecular docking are essential for optimizing selectivity .

What methodologies are employed to characterize organometallic complexes of this compound, and how do metal centers influence biological activity?

Advanced Research Question
Ruthenium and osmium complexes, such as [(η⁶-p-cymene)Ru(L1)Cl]Cl, are synthesized via Schiff base condensation and characterized by ESI-MS, X-ray crystallography, and cyclic voltammetry. Metal coordination alters cellular accumulation and redox activity, with Ru(II) complexes showing superior anticancer activity (IC₅₀ ~2 µM) compared to Os(II) analogs . Spectroscopic shifts in UV-vis and NMR confirm metal-ligand binding, while PXRD reveals structural distortions impacting intermolecular interactions .

How do conflicting reports on synthetic yields for 6-chloro derivatives inform reaction optimization?

Advanced Research Question
Discrepancies in yields (e.g., 35–97% for amine substitutions vs. 55% for Ru-complex synthesis ) highlight the role of side reactions and purification challenges. For example, prolonged heating in POCl₃ may degrade sensitive intermediates, while microwave-assisted protocols can improve efficiency. Kinetic studies and HPLC monitoring of reaction progress are recommended to identify bottlenecks .

What spectroscopic and crystallographic techniques are pivotal for confirming the structure of this compound derivatives?

Basic Question
¹H/¹³C NMR (δ 7.69–8.22 for aromatic protons ), FTIR (N–F stretches at 1048 cm⁻¹ ), and ESI-MS (m/z 627 [M−Cl]⁺ ) are standard for structural elucidation. X-ray crystallography confirms protonation states and hydrogen-bonding patterns, as seen in orthorhombic Pnma crystals of hydrochloride salts . Solid-state NMR further resolves dynamic disorder in substituents.

Why are gold and palladium catalysts preferred in tandem cyclization strategies, and how do they differ mechanistically?

Advanced Research Question
Gold(III) catalysts promote 5-endo cyclization via π-activation of alkynes, while palladium enables C–H arylation through oxidative addition. For example, AuCl₃-mediated cyclization of 2-[(2-aminophenyl)ethynyl]phenylamine with aldehydes achieves regioselective 6-membered ring formation under mild conditions . In contrast, Pd-catalyzed Buchwald-Hartwig amination requires higher temperatures but offers better functional group tolerance . Computational studies (DFT) guide catalyst selection based on transition-state energetics.

How do substituents on the quinoline ring influence anti-trypanosomal activity, and what assays validate this?

Advanced Research Question
Pyrrolo[3,2-c]quinoline derivatives with electron-donating groups (e.g., –OCH₃) exhibit enhanced anti-Trypanosoma brucei activity (IC₅₀ ~0.5 µM) compared to chloro-substituted analogs. PAMPA-BBB assays predict blood-brain barrier penetration for CNS-targeting compounds, while cytotoxicity is assessed via L6 cell viability assays . SAR studies correlate lipophilicity (clogP > 3) with improved efficacy, validated by in vitro parasite load reduction assays.

What strategies mitigate poor aqueous solubility of this compound derivatives in preclinical studies?

Basic Question
Salt formation (e.g., hydrochloride salts ) and PEGylation improve solubility. Co-solvents (DMSO/water mixtures) or nanoformulation (liposomes) enhance bioavailability. Limiting solubility studies in phosphate buffer (pH 7.4) guide excipient selection, while log P adjustments via substituent modification (e.g., –OH groups ) balance hydrophilicity and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.